molecular formula C6H12O2 B8735189 2-isopropylidenepropane-1,3-diol CAS No. 2035-85-0

2-isopropylidenepropane-1,3-diol

Cat. No.: B8735189
CAS No.: 2035-85-0
M. Wt: 116.16 g/mol
InChI Key: DYNYKDIWPROIAO-UHFFFAOYSA-N
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Description

2-isopropylidenepropane-1,3-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropylidenepropane-1,3-diol typically involves the reaction of acetone with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts such as sodium hydroxide or potassium hydroxide is common in these processes .

Chemical Reactions Analysis

Types of Reactions

2-isopropylidenepropane-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis
2-Isopropylidenepropane-1,3-diol serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds through reactions such as esterification and etherification. Its unique structure allows for the formation of diverse functional groups, making it a versatile building block in synthetic chemistry.

2. Synthesis of Complex Molecules
The compound is often employed in the synthesis of complex organic molecules, including natural products and pharmaceuticals. For instance, it can be used to construct carbocycles and heterocycles via cyclization reactions. The ability to generate oxonium ylides from this compound has been particularly noted for its utility in synthesizing fused ring systems .

Pharmaceutical Applications

1. Antimicrobial Agents
Research indicates that derivatives of this compound exhibit antimicrobial properties. These derivatives can be modified to enhance their efficacy against various bacterial strains, making them potential candidates for new antimicrobial therapies.

2. Drug Formulation
In pharmaceutical formulations, this compound can act as a stabilizing agent or excipient. Its properties can help improve the solubility and bioavailability of active pharmaceutical ingredients (APIs), thus enhancing the overall effectiveness of drug formulations.

Material Science

1. Polymer Chemistry
The compound has applications in polymer chemistry as a monomer or co-monomer in the production of polyols and polyurethanes. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.

2. Coatings and Adhesives
Due to its chemical structure, this compound can be utilized in the development of coatings and adhesives. Its ability to form strong bonds makes it suitable for applications requiring durable and weather-resistant materials.

Case Study 1: Synthesis of Antimicrobial Compounds

A study investigated the synthesis of new antimicrobial agents derived from this compound. The research focused on modifying the hydroxyl groups to enhance antibacterial activity against resistant strains of bacteria. The results demonstrated significant improvements in efficacy compared to traditional antibiotics.

Case Study 2: Polymer Development

In another case study, researchers explored the use of this compound in creating novel polyurethane coatings. The study highlighted the enhanced mechanical properties and resistance to environmental degradation when this compound was incorporated into the polymer matrix.

Summary Table of Applications

Application AreaSpecific UseNotes
Chemical SynthesisPrecursor for organic compoundsVersatile building block
PharmaceuticalsAntimicrobial agentsPotential for new drug development
Drug formulationEnhances solubility and bioavailability
Material SciencePolymer chemistryImproves mechanical properties
Coatings and adhesivesProvides durability and weather resistance

Mechanism of Action

The mechanism of action of 2-isopropylidenepropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This reactivity is due to the presence of hydroxyl groups, which can form hydrogen bonds and participate in nucleophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropylidenepropane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .

Q & A

Q. What are the recommended methods for synthesizing 2-isopropylidenepropane-1,3-diol in a laboratory setting?

Methodological Answer:
Synthesis of this compound derivatives typically involves multi-step reactions, including reductions, brominations, and nucleophilic substitutions. For example:

  • Reductive Amination : A brominated intermediate (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) can be reduced using agents like triethylsilane to introduce amino groups ( ).
  • Bromination : Brominating agents like HBr or PBr₃ may be used to functionalize the diol backbone, as seen in the preparation of halogenated analogs ( ).
  • Protection/Deprotection Strategies : Use protecting groups (e.g., acetyl) to stabilize reactive hydroxyl groups during synthesis ( ).
    Validate purity via GC-MS or NMR , as described for structurally similar diols ( ).

Q. How can researchers ensure accurate quantification of this compound in complex matrices?

Methodological Answer:

  • GC-MS with Isotopic Standards : Implement gas chromatography-mass spectrometry (GC-MS) combined with multi-isotopic internal standards (e.g., deuterated analogs) to enhance precision. This method achieves >90% recovery rates for diols in food matrices ().
  • Negative Chemical Ionization (NCI) : Use NCI mode in GC-MS to improve sensitivity for low-concentration samples ().
  • Calibration Curves : Establish linearity (R² > 0.99) across a concentration range of 0.1–100 ppm to cover trace and bulk detection ().

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification : Classify the compound under GHS Category 1A–1C for skin irritation ( ) and Group 2B (possibly carcinogenic) based on structural analogs ( ).
  • PPE Requirements : Use nitrile gloves, lab coats, and eye protection. Work in fume hoods to avoid inhalation ( ).
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation for prolonged exposure ( ).

Q. What are the kinetic parameters and mechanistic insights into the oxidation of this compound under aqueous conditions?

Methodological Answer:

  • Kinetic Studies : Monitor oxidation via UV-Vis spectroscopy at λmax 525 nm. For propane-1,3-diol analogs, the reaction is first-order in both KMnO₄ and diol, with activation parameters ΔH‡ = 24.98 kJ/mol and ΔS‡ = -0.22 kJ/mol·K, suggesting an associative transition state ( ).
  • Mechanism : Propose a pathway involving hydroxyl radical intermediates, leading to 3-hydroxypropanal as the primary product ( ).
  • Stoichiometry : Confirm a 1:1 molar ratio of oxidant to diol via titration ( ).

Q. How can computational methods aid in predicting the NMR spectra of this compound derivatives?

Methodological Answer:

  • CSEARCH Protocol : Use tools like the CSEARCH Robot Referee to predict ¹³C NMR shifts. Compare experimental vs. computed values (e.g., RMSD < 2 ppm) to validate structures ( ).
  • DFT Calculations : Apply density functional theory (B3LYP/6-31G*) to optimize geometries and calculate chemical shifts. Discrepancies >5 ppm may indicate stereochemical errors ( ).

Q. What strategies are effective for resolving contradictory data in the stereochemical outcomes of this compound reactions?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction patterns ( ).
  • DSC/TG Analysis : Use differential scanning calorimetry (DSC) to study thermal transitions, which correlate with stereoisomer stability ( ).
  • Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers ().

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Hammett Studies : Correlate substituent effects (σ⁺ values) with reaction rates to identify electron-withdrawing/donating groups that enhance nucleophilicity ( ).
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies via Gaussian09 to predict sites of nucleophilic attack ( ).

Q. What environmental persistence and degradation pathways are documented for halogenated derivatives of this compound?

Methodological Answer:

  • Persistence in Water : Brominated analogs (e.g., 2,2-bis(bromomethyl)propane-1,3-diol) show high water solubility and resistance to hydrolysis (half-life >100 days) ( ).
  • Photodegradation : Expose to UV light (λ = 254 nm) to initiate radical cleavage, monitored via LC-MS for breakdown products ( ).

Properties

CAS No.

2035-85-0

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2-propan-2-ylidenepropane-1,3-diol

InChI

InChI=1S/C6H12O2/c1-5(2)6(3-7)4-8/h7-8H,3-4H2,1-2H3

InChI Key

DYNYKDIWPROIAO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(CO)CO)C

Origin of Product

United States

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